An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid. The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and antileishmanial agents, as well as kinase inhibitors, underscoring the importance of developing robust synthetic methodologies for novel analogs.[1][2]
Proposed Synthesis Pathway
A plausible and efficient multi-step synthesis for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is proposed, commencing from commercially available 2-chloro-4-methyl-5-nitropyridine. The pathway involves the formation of the pyrazole ring fused to the pyridine core, followed by functional group manipulations to yield the target carboxylic acid.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine
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Materials: 2-chloro-4-methyl-5-nitropyridine, hydrazine hydrate, ethanol.
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Procedure: To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine.
Step 2: Synthesis of 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine
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Materials: 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).
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Procedure: A mixture of 6-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl4 is heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine.
Step 3: Synthesis of 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile
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Materials: 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).
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Procedure: To a solution of 6-(bromomethyl)-7-nitro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in DMSO, sodium cyanide (1.2 eq) is added portion-wise. The mixture is stirred at 60°C for 3-5 hours. After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile.
Step 4: Synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Materials: 2-(7-nitro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetonitrile, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid (HCl), ethanol, sodium nitrite (NaNO2).
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Procedure: The nitrile from the previous step is first subjected to reduction of the nitro group and hydrolysis of the nitrile. To a solution of the nitrile (1.0 eq) in ethanol, a solution of SnCl2·2H2O (4.0 eq) in concentrated HCl is added, and the mixture is refluxed for 6-8 hours. The reaction mixture is then cooled and made alkaline with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting crude amine is dissolved in dilute HCl and cooled to 0°C. An aqueous solution of NaNO2 is added dropwise, and the mixture is stirred for 30 minutes. The diazonium salt solution is then slowly added to boiling water to hydrolyze the diazonium group and the nitrile to the carboxylic acid. The final product is purified by recrystallization. The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[3][4][5][6][7]
Characterization Data
The following tables summarize the expected characterization data for 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid based on data from analogous structures and spectroscopic principles.
Table 1: Predicted NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~13.5 | br s | - | COOH |
| ¹H | ~8.50 | s | - | H-3 |
| ¹H | ~8.20 | d | ~5.0 | H-4 |
| ¹H | ~7.80 | d | ~5.0 | H-7 |
| ¹H | ~13.0 | br s | - | NH |
| ¹³C | ~168.0 | - | - | C=O |
| ¹³C | ~145.0 | - | - | C-7a |
| ¹³C | ~140.0 | - | - | C-3 |
| ¹³C | ~135.0 | - | - | C-4 |
| ¹³C | ~130.0 | - | - | C-3a |
| ¹³C | ~125.0 | - | - | C-6 |
| ¹³C | ~115.0 | - | - | C-7 |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Parameter | Value |
| IR | ν (cm⁻¹) | 3200-2500 (br, O-H), 3100 (N-H), 1710 (C=O), 1620, 1580 (C=N, C=C) |
| MS (EI) | m/z (%) | 163 (M+, 100), 146 (M+-OH), 118 (M+-COOH), 91 |
Note: IR data is for solid state (KBr pellet or ATR). Mass spec fragmentation is predicted.
Experimental Workflow
The general workflow for the synthesis and characterization of the target compound is outlined below.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
